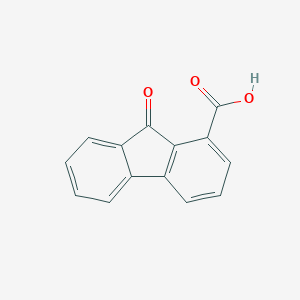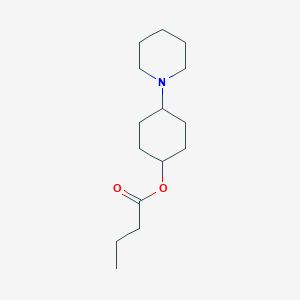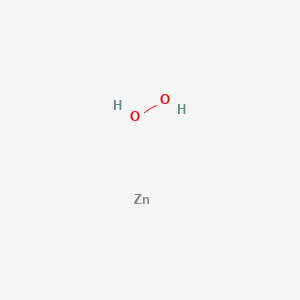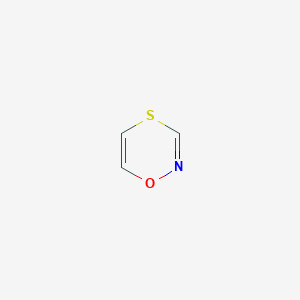
1,4,2-Oxathiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,2-Oxathiazine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a six-membered ring that contains sulfur, oxygen, and nitrogen atoms. The compound has gained significant attention due to its unique properties, including its ability to form stable complexes with metal ions and its potential as a ligand in catalysis.
作用機序
The exact mechanism of action of 1,4,2-oxathiazine is not well understood. However, it is believed that the compound interacts with metal ions through its sulfur and oxygen atoms to form stable complexes. These complexes can then be used as catalysts or probes for metal ions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1,4,2-oxathiazine. However, studies have shown that the compound is relatively stable and non-toxic, making it a potentially useful compound for various applications.
実験室実験の利点と制限
One of the main advantages of using 1,4,2-oxathiazine in lab experiments is its ability to form stable complexes with metal ions. This makes it a potentially useful compound for catalysis and as a fluorescent probe for metal ions. However, the synthesis of the compound can be challenging, and the use of Lewis acids may be required to facilitate the reaction.
将来の方向性
There are several future directions for research on 1,4,2-oxathiazine. One potential area of research is the development of new synthetic methods for the compound, particularly methods that do not require the use of Lewis acids. Another area of research is the exploration of the compound's potential as a ligand for other transition metal catalysts. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science.
合成法
The synthesis of 1,4,2-oxathiazine can be achieved through various methods, including the reaction of thioamides with α-halo ketones or aldehydes. Another method involves the reaction of thioamides with α, β-unsaturated ketones or aldehydes. The use of Lewis acids such as zinc chloride or boron trifluoride is often required to facilitate the reaction.
科学的研究の応用
1,4,2-Oxathiazine has been extensively studied for its potential applications in various fields of science. In the field of catalysis, it has been used as a ligand for transition metal catalysts, particularly in the area of asymmetric catalysis. It has also been studied for its potential as a fluorescent probe for metal ions and as a precursor for the synthesis of other heterocyclic compounds.
特性
CAS番号 |
1120-66-7 |
|---|---|
製品名 |
1,4,2-Oxathiazine |
分子式 |
C3H3NOS |
分子量 |
101.13 g/mol |
IUPAC名 |
1,4,2-oxathiazine |
InChI |
InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H |
InChIキー |
FMYSHKHSQFXYRS-UHFFFAOYSA-N |
SMILES |
C1=CSC=NO1 |
正規SMILES |
C1=CSC=NO1 |
同義語 |
1,4,2-Oxathiazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



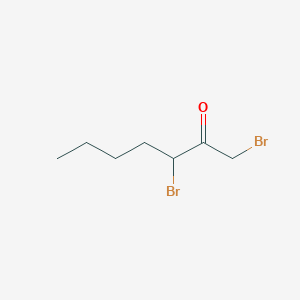
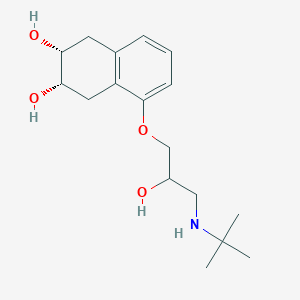
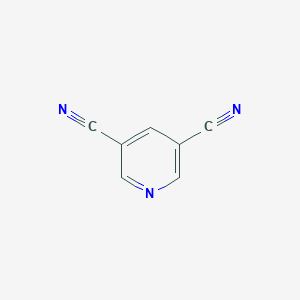
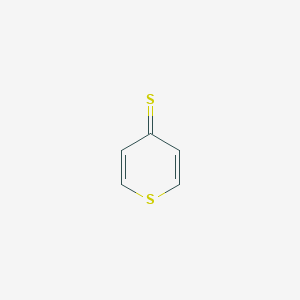
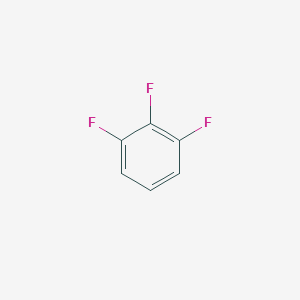
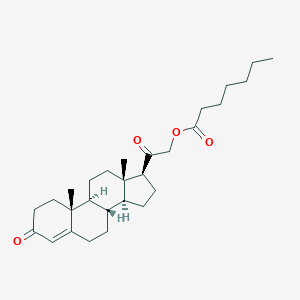
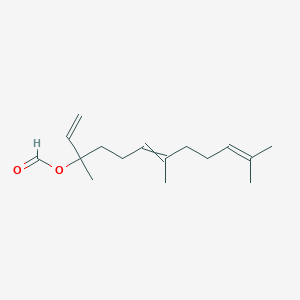
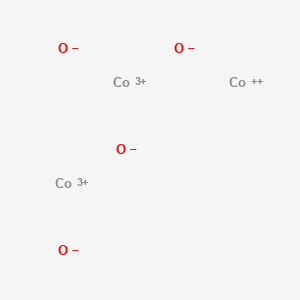

![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

